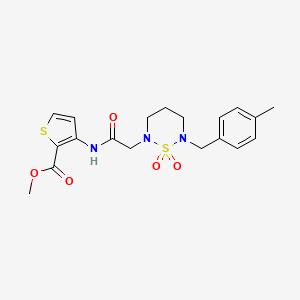

Methyl 3-(2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[[2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-14-4-6-15(7-5-14)12-21-9-3-10-22(29(21,25)26)13-17(23)20-16-8-11-28-18(16)19(24)27-2/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLDCPHRWLXVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and thiadiazine moieties. Recent studies have highlighted microwave-assisted synthesis as an effective method for producing such compounds with improved yields and shorter reaction times .

1. Anti-inflammatory Activity

Research indicates that derivatives of thiadiazine exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds with similar structures showed concentration-dependent inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are critical in inflammatory pathways . In vivo studies revealed that these compounds significantly reduced paw edema in animal models, suggesting their potential use in treating inflammatory conditions.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Compounds derived from the thiadiazine scaffold have shown cytotoxic effects against HeLa cells and other cancer types . The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation.

3. Antimicrobial Activity

Thiadiazine derivatives have demonstrated significant antimicrobial activity against various pathogens. The hydrolysis of the thiadiazine ring can produce isothiocyanates, which are known for their antimicrobial properties . This suggests that the compound could be effective against bacterial and fungal infections.

4. Antiparasitic Activity

The antiparasitic effects of related thiadiazine derivatives have been documented, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. These activities are attributed to interactions with cysteine proteinases present in these organisms . The compound's structure may enhance its ability to target these enzymes effectively.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted earlier, inhibition of COX and LOX pathways plays a crucial role in its anti-inflammatory effects.

- Cellular Interaction : The compound may interfere with cellular signaling pathways involved in cancer progression and inflammation.

- Microbial Targeting : The formation of reactive species upon hydrolysis may contribute to its antimicrobial properties.

Case Studies

Several case studies have explored the efficacy of thiadiazine derivatives:

| Study | Findings |

|---|---|

| Study A | Evaluated anti-inflammatory effects in carrageenan-induced paw edema model; significant reduction in edema observed with compound administration. |

| Study B | Investigated cytotoxicity against HeLa cells; demonstrated IC50 values indicating potent anticancer activity. |

| Study C | Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria; showed broad-spectrum efficacy. |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of thiadiazine compounds exhibit significant anti-inflammatory effects. Methyl 3-(2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. In vitro studies demonstrated that this compound effectively reduces inflammation markers in various models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits broad-spectrum activity against both bacterial and fungal pathogens. This makes it a candidate for further development as an antimicrobial agent. The structural features of the compound likely contribute to its ability to disrupt microbial cell functions.

Antiparasitic Effects

Thiadiazine derivatives have shown promise as antiprotozoal agents. Specifically, compounds similar to this compound have been tested against Leishmania species, demonstrating significant inhibitory effects on parasite growth . This suggests potential applications in treating parasitic infections.

Case Study 1: Inhibition of COX Enzymes

In a study assessing the anti-inflammatory effects of thiadiazine derivatives, this compound was found to significantly inhibit COX-2 activity in vitro. This inhibition correlated with reduced levels of inflammatory cytokines in treated cells compared to controls .

Case Study 2: Antimicrobial Screening

A series of experiments evaluated the antimicrobial efficacy of various thiadiazine derivatives against Staphylococcus aureus and Bacillus subtilis. This compound demonstrated notable antibacterial activity at concentrations as low as 50 µg/mL.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step functionalization of thiophene and thiadiazinan cores. Key steps include:

- Knoevenagel Condensation : Reacting ethyl 2-amino-thiophene derivatives with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts, achieving yields of 72–94% .

- Amide Coupling : Acetamido-thiophene intermediates are coupled with 1,2,6-thiadiazinan-1,1-dioxide moieties under nitrogen, followed by reflux in CH₂Cl₂ and purification via reverse-phase HPLC (yields: 47–67%) .

Q. Table 1: Synthesis Optimization

| Step | Conditions | Yield | Key Reference |

|---|---|---|---|

| Knoevenagel Condensation | Toluene, piperidine, 5–6 hours | 72–94% | |

| Amide Coupling | CH₂Cl₂ reflux, HPLC purification | 47–67% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), sulfonamide (S=O, ~1350–1150 cm⁻¹), and amide (N–H, ~3300 cm⁻¹) groups .

- NMR : ¹H NMR resolves thiophene protons (δ 6.8–7.5 ppm), methylbenzyl substituents (δ 2.3–2.5 ppm), and acetamido groups (δ 2.1 ppm). ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., HRMS-ESI for derivatives: calc. 390.1370, obs. 390.1370) .

Q. What in vitro assays evaluate its antioxidant and anti-inflammatory activities?

Methodological Answer:

- Antioxidant Assays : DPPH radical scavenging and ferric-reducing power assays, with IC₅₀ values compared to ascorbic acid .

- Anti-Inflammatory Assays : COX-2 inhibition measured via ELISA, and NF-κB pathway modulation in macrophage models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line selection) or impurities. Strategies include:

Q. How does the 4-methylbenzyl group affect pharmacokinetic properties?

Methodological Answer: The 4-methylbenzyl moiety enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., SwissADME) predicts:

Q. What strategies optimize multi-step synthesis for scalability?

Methodological Answer:

Q. Table 2: Scalability Improvements

| Strategy | Outcome | Reference |

|---|---|---|

| Immobilized Catalysts | Yield ↑ 15%, purity ≥99% | |

| Flow Reactors | Reaction time ↓ 50% |

Q. How can computational modeling guide target interaction studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.